molecular formula C9H9BrO4 B1291395 4-Bromo-2,5-dimethoxybenzoic acid CAS No. 35458-39-0

4-Bromo-2,5-dimethoxybenzoic acid

Cat. No. B1291395
CAS RN: 35458-39-0
M. Wt: 261.07 g/mol
InChI Key: LNIJFUCQBPDEIV-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxybenzoic acid is a brominated benzoic acid derivative with methoxy groups at the 2 and 5 positions. It is a compound of interest due to its potential applications in the synthesis of complex molecules and materials, particularly in the field of pharmaceuticals and luminescent materials.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives, such as 4-bromo-2,5-dimethoxybenzoic acid, can be achieved through various synthetic routes. For instance, a related compound, 4-bromo-3,5-dihydroxybenzoic acid, has been synthesized from 3,5-dihydroxybenzoic acid, indicating that halogenation and functional group manipulation are key steps in the synthesis of such compounds . Additionally, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from tetrafluorobenzoic acid through a series of reactions including nitration, methoxyl substitution, and reduction highlights the versatility of synthetic methods available for halogenated benzoic acids .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids is characterized by the presence of halogen and methoxy substituents, which can influence the overall geometry and intermolecular interactions of the compound. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays head-to-head dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These structural features are crucial for understanding the reactivity and potential applications of 4-Bromo-2,5-dimethoxybenzoic acid.

Chemical Reactions Analysis

Brominated benzoic acids can participate in various chemical reactions, serving as building blocks for more complex structures. For instance, 2-bromobenzoic acids have been used to construct a variety of spiro compounds through free radical reactions, demonstrating their utility in heterocycle synthesis . Similarly, the reactivity of brominated benzoic acids with N-donor compounds can lead to the formation of supramolecular assemblies with diverse hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids are influenced by their substituents. The presence of bromine and methoxy groups can affect the compound's melting point, solubility, and crystalline structure. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid reveals that the Br…Br distance is significantly shorter compared to the parent compound without methoxy groups, which can impact the strength of halogen bonds . Additionally, the luminescence properties of rare-earth p-bromobenzoic acid complexes suggest that brominated benzoic acids can contribute to the luminescent behavior of materials .

Scientific Research Applications

  • Synthetic Drug Research

    • 4-Bromo-2,5-dimethoxyphenethylamine (also known as 2C-B, Venus, Bromo, Erox, Bees and/or Nexus) is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin .
    • It is reportedly excreted, in urine, as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid, and 4-bromo-5-hydroxy-2-methoxyphenethylamine .
  • Metabolic Pathways Research

    • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus” .
    • The main metabolic pathways of 2C-B have been studied. Oxidative deamination results in the 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can be produced also by oxidative deamination .
  • Chemical Synthesis

    • 2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol and urolithins .
  • Chemical Synthesis

    • 4-Bromo-2,5-dimethylbenzoic acid is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s used in various chemical synthesis processes .
  • Organic Building Blocks

    • 2-Bromo-4,5-dimethoxybenzoic acid is used as an organic building block . It’s a 2-halo-4,5-dialkoxybenzoic acid derivative .
  • Synthesis of Norathyriol and Urolithins

    • 2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol and urolithins .
  • Material Science

    • Given its unique chemical structure, 4-Bromo-2,5-dimethoxybenzoic acid could be used in the development of new materials . This could include polymers, coatings, or other types of materials .
  • Environmental Science

    • 4-Bromo-2,5-dimethoxybenzoic acid could potentially be used in environmental science research . For example, it could be used to study the environmental fate and transport of similar organic compounds .
  • Biochemical Research

    • 4-Bromo-2,5-dimethoxybenzoic acid could be used in biochemical research, such as studying its interactions with biological systems .
  • Analytical Chemistry

    • Given its unique properties, 4-Bromo-2,5-dimethoxybenzoic acid could be used as a standard or reference compound in analytical chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-2,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJFUCQBPDEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620586
Record name 4-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethoxybenzoic acid

CAS RN

35458-39-0
Record name 4-Bromo-2,5-dimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,5-DIMETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
H Carmo, JG Hengstler, D De Boer, M Ringel… - Toxicology, 2005 - Elsevier
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus”. Concern has …
Number of citations: 95 www.sciencedirect.com
H Carmo, D de Boer, F Remião, F Carvalho… - … of Chromatography B, 2004 - Elsevier
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive drug of abuse often sold under the general street name “Ecstasy”. Recent reports on the abuse of 2C-B and analogues …
Number of citations: 48 www.sciencedirect.com
MD Cole, C Lee, N Oxley - Science & Justice, 2002 - zauberpilzblog.com
There has been a considerable increase in the use of ‘recreational’drug taking in general and the use ring substituted amphetamines in particular [1]. Amongst these latter is included 4-…
Number of citations: 48 zauberpilzblog.com
I Papoutsis, P Nikolaou, M Stefanidou… - Forensic …, 2015 - Springer
Substituted phenethylamines are a class of designer drugs that hold a significant position in the drug abuse market. The most important substances within this class appear to be 4-…
Number of citations: 32 link.springer.com
MR Meyer, HH Maurer - Current drug metabolism, 2010 - ingentaconnect.com
This paper reviews the metabolism of new designer drugs of abuse that have emerged on the black market during the last years and is an update of a review published in 2005. The …
Number of citations: 149 www.ingentaconnect.com
CM Gothard, NA Rao, JS Nowick - Journal of the American …, 2007 - ACS Publications
This paper introduces the unnatural amino acid Abc 2K as a nanometer-length building block for the creation of water-soluble molecular rods of exceptional size. Abc 2K is a water-…
Number of citations: 40 pubs.acs.org
N Bijl - 2014 - studenttheses.uu.nl
0.6 per cent of the global adult population is a problem drug of abuse user. Yearly, there are more than a million of emergency department visits worldwide due drug-induced toxicity …
Number of citations: 0 studenttheses.uu.nl
CM Gothard, JS Nowick - The Journal of organic chemistry, 2010 - ACS Publications
This paper introduces the unnatural amino acids m-Abc 2K and o-Abc 2K as nanometer-sized building blocks for the creation of water-soluble macrocycles with well-defined shapes. m-…
Number of citations: 11 pubs.acs.org
F Inan, TM Brunt, RR Contrucci… - Therapeutic drug …, 2020 - journals.lww.com
Background: The novel phenethylamines 4-fluoroamphetamine (4-FA) and 2, 5-dimethoxy-4-bromophenethylamine (2C-B) fall in the top 10 most used new psychoactive substances (…
Number of citations: 6 journals.lww.com
K Horatz, M Giampà, Z Qiao, SA Moestue… - ACS Applied Polymer …, 2021 - ACS Publications
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) and the corresponding visualizing technique MALDI MS imaging (MSI) are potent and widely used analytical …
Number of citations: 4 pubs.acs.org

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